molecular formula C17H20N4O2 B4693334 N,N''-1,3-propanediylbis(N'-phenylurea) CAS No. 5257-91-0

N,N''-1,3-propanediylbis(N'-phenylurea)

Cat. No. B4693334
CAS RN: 5257-91-0
M. Wt: 312.37 g/mol
InChI Key: BRFHAOFBORGNSC-UHFFFAOYSA-N
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Description

N,N''-1,3-propanediylbis(N'-phenylurea), also known as DCDPU, is a chemical compound that has been studied for its potential applications in scientific research. DCDPU is a urea derivative that has been synthesized through various methods and has been found to have unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N,N''-1,3-propanediylbis(N'-phenylurea) is not fully understood. However, studies have shown that N,N''-1,3-propanediylbis(N'-phenylurea) can inhibit the activity of enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. N,N''-1,3-propanediylbis(N'-phenylurea) has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N,N''-1,3-propanediylbis(N'-phenylurea) has been found to have unique biochemical and physiological effects. Studies have shown that N,N''-1,3-propanediylbis(N'-phenylurea) can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. N,N''-1,3-propanediylbis(N'-phenylurea) has also been shown to have neuroprotective effects and can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N''-1,3-propanediylbis(N'-phenylurea) in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. N,N''-1,3-propanediylbis(N'-phenylurea) has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using N,N''-1,3-propanediylbis(N'-phenylurea) in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of N,N''-1,3-propanediylbis(N'-phenylurea).

Future Directions

There are several future directions for the study of N,N''-1,3-propanediylbis(N'-phenylurea). One potential direction is the development of N,N''-1,3-propanediylbis(N'-phenylurea) derivatives with improved efficacy and reduced toxicity. Another future direction is the study of N,N''-1,3-propanediylbis(N'-phenylurea) in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the optimal dosage and potential side effects of N,N''-1,3-propanediylbis(N'-phenylurea) in humans.
Conclusion:
In conclusion, N,N''-1,3-propanediylbis(N'-phenylurea) is a chemical compound that has been studied for its potential applications in scientific research. N,N''-1,3-propanediylbis(N'-phenylurea) can be synthesized through various methods and has been found to have unique biochemical and physiological effects. N,N''-1,3-propanediylbis(N'-phenylurea) has been studied for its potential applications in the treatment of cancer, neurodegenerative diseases, and inflammation. While N,N''-1,3-propanediylbis(N'-phenylurea) has shown promise in lab experiments, further studies are needed to determine its potential toxicity and optimal dosage.

Scientific Research Applications

N,N''-1,3-propanediylbis(N'-phenylurea) has been studied for its potential applications in scientific research. One of the main applications of N,N''-1,3-propanediylbis(N'-phenylurea) is in the field of cancer research. Studies have shown that N,N''-1,3-propanediylbis(N'-phenylurea) can inhibit the growth of cancer cells, including breast cancer cells, by inducing apoptosis and inhibiting cell proliferation. N,N''-1,3-propanediylbis(N'-phenylurea) has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, and for its anti-inflammatory properties.

properties

IUPAC Name

1-phenyl-3-[3-(phenylcarbamoylamino)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-16(20-14-8-3-1-4-9-14)18-12-7-13-19-17(23)21-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H2,18,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFHAOFBORGNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCCNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967004
Record name N',N'''-Propane-1,3-diylbis(N-phenylcarbamimidic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5257-91-0
Record name N',N'''-Propane-1,3-diylbis(N-phenylcarbamimidic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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